

# strategies to minimize off-target effects of 2-diphenylmethylpiperidine in vitro

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Diphenylmethylpiperidine

Cat. No.: B145523

[Get Quote](#)

## Technical Support Portal: 2-Diphenylmethylpiperidine (2-DPMP)

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals utilizing **2-diphenylmethylpiperidine** (2-DPMP) in vitro. As a potent norepinephrine-dopamine reuptake inhibitor (NDRI), 2-DPMP is a valuable tool for studying catecholaminergic systems.<sup>[1][2]</sup> However, its potency and structural characteristics necessitate a rigorous approach to experimental design to ensure that observed effects are attributable to its primary target, the dopamine transporter (DAT), and not confounding off-target interactions.

This portal provides field-proven insights and troubleshooting strategies to help you design robust experiments, interpret your data with confidence, and minimize the impact of off-target effects.

## Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 2-DPMP in vitro.

**Q1:** What is the primary mechanism of action for **2-diphenylmethylpiperidine**?

**A1:** **2-Diphenylmethylpiperidine** (also known as desoxypipradrol) is a norepinephrine-dopamine reuptake inhibitor (NDRI).<sup>[1]</sup> Its primary on-target effect is binding to the dopamine

transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of dopamine and norepinephrine from the synaptic cleft.[\[3\]](#)[\[4\]](#) This inhibition leads to increased extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.[\[3\]](#) It is structurally and pharmacologically related to methylphenidate and pipradrol.[\[1\]](#)

Q2: What are the expected primary off-target effects I should be concerned about?

A2: Given its classification as an NDRI, the most significant "off-target" effect to consider relative to its dopaminergic activity is its potent inhibition of the norepinephrine transporter (NET).[\[4\]](#) While some literature suggests it has less activity at the serotonin transporter (SERT), this should be empirically verified as part of a standard selectivity panel.[\[4\]](#) Due to its powerful psychostimulant effects observed *in vivo*, including prolonged agitation and psychosis, it is also prudent to screen for activity at other CNS targets, such as NMDA receptors, to rule out confounding neuroexcitatory mechanisms.[\[5\]](#)[\[6\]](#)

Q3: Why is it critical to minimize and characterize off-target effects *in vitro*?

A3: Characterizing off-target effects is fundamental to scientific rigor for several reasons:

- **Data Interpretation:** Without knowing a compound's selectivity profile, it is impossible to definitively attribute an observed cellular phenotype to the inhibition of your primary target (DAT). An off-target effect could be wholly or partially responsible for the results.
- **Translational Relevance:** Off-target activities can lead to toxicity or undesirable side effects *in vivo*. Identifying these early in the drug discovery process is crucial for making informed decisions about which compounds to advance.[\[7\]](#)[\[8\]](#)
- **Reproducibility:** Different cell lines express varying repertoires of receptors and transporters. An uncharacterized off-target effect could cause your results to vary dramatically and inexplicably between different *in vitro* models.[\[9\]](#)

Q4: What is the single most important experimental parameter to control?

A4: Concentration. Using the lowest possible concentration of 2-DPMP that elicits a robust on-target effect is the most effective strategy to minimize off-target interactions.[\[10\]](#) It is essential to perform a full dose-response curve to determine the EC50/IC50 at your primary target (DAT) and then use concentrations at or near this value (e.g., 1x to 10x IC50) for phenotypic assays.

Using excessively high concentrations dramatically increases the likelihood of engaging lower-affinity off-targets.

## Section 2: Troubleshooting Guide - Mitigating Off-Target Effects

This section provides in-depth answers to specific experimental challenges.

**Q1:** I'm observing a strong phenotypic response in my cells, but how can I be certain it's mediated by DAT inhibition?

**A1:** This is a critical validation step. True on-target activity can be confirmed using a multi-pronged approach based on the principle of orthogonal testing.[\[11\]](#)

- **Strategy 1:** Use a Structurally Unrelated DAT Inhibitor. Replicate the experiment with a different, well-characterized DAT inhibitor (e.g., GBR12909).[\[3\]](#) If you observe the same phenotype, it strengthens the hypothesis that the effect is mediated by DAT.
- **Strategy 2:** Employ a "Silent" Antagonist. Pre-treat your cells with a high-affinity DAT antagonist that does not elicit the downstream effect on its own. If this antagonist blocks the effect of 2-DPMP, it provides strong evidence for on-target action.
- **Strategy 3:** Utilize a Target-Null System. The gold standard is to compare the response in your DAT-expressing cell line to an identical parental cell line that does not express DAT (e.g., HEK293-hDAT vs. parental HEK293).[\[12\]](#) A true on-target effect will be absent or significantly diminished in the DAT-null cells.

**Q2:** My experiments with 2-DPMP show high levels of cytotoxicity. How do I differentiate between on-target excitotoxicity and non-specific or off-target toxicity?

**A2:** Distinguishing the source of cytotoxicity is crucial for interpreting your results.

- **Step 1: Correlate Potency.** Determine the IC50 for 2-DPMP in a DAT functional assay (like a [<sup>3</sup>H]dopamine uptake assay) and the EC50 for cytotoxicity in a viability assay (e.g., MTT or LDH release).[\[13\]](#) If the potencies are closely correlated (within one order of magnitude), it suggests on-target toxicity. If cytotoxicity only occurs at much higher concentrations (>10-fold the IC50 for DAT inhibition), it is more likely an off-target or non-specific effect.

- Step 2: Use the Target-Null System. As described in Q1, test cytotoxicity in both DAT-expressing and non-expressing parental cells. On-target excitotoxicity (due to excessive extracellular dopamine) will be significantly more potent in the DAT-expressing line. General membrane disruption or mitochondrial toxicity will show similar potency in both cell lines.
- Step 3: Include a Positive Control for Off-Target Toxicity. If you suspect a specific off-target, such as NMDA receptor modulation, include a known agonist for that target as a positive control in your cytotoxicity assay to see if it phenocopies the effect of 2-DPMP.

Q3: How do I design an effective counterscreening strategy to build a selectivity profile for 2-DPMP?

A3: A counterscreening cascade is essential for quantifying selectivity.[\[14\]](#) The goal is to determine the IC50 of 2-DPMP at relevant off-targets and compare it to the IC50 at DAT.

- Tier 1 (Primary Targets): Screen against the most likely related transporters: NET and SERT. Use cell lines stably expressing the human transporters (e.g., hNET-HEK293, hSERT-HEK293) and perform radioligand uptake inhibition assays in parallel with your DAT assay.
- Tier 2 (Secondary/Exploratory Targets): Based on the compound's observed effects (e.g., neuroexcitation), select a broader panel. This could include:
  - NMDA Receptors: Use a calcium flux assay in a cell line expressing relevant subunits (e.g., NR1/NR2B).[\[15\]](#)[\[16\]](#)
  - Sigma Receptors: These are known off-targets for many CNS-active compounds. Radioligand binding assays are standard.
- Calculating Selectivity: The selectivity ratio is calculated by dividing the IC50 of the off-target by the IC50 of the on-target (e.g., IC50\_NET / IC50\_DAT). A ratio >100 is generally considered good selectivity for in vitro tools.

Q4: What is the best in vitro model for my studies? Should I use a recombinant cell line or a neuronal cell line?

A4: The choice of model depends on your experimental question. Each has distinct advantages and disadvantages.

| Model Type                  | Examples                                                                          | Pros                                                                                                                                                                                                                                                                    | Cons                                                                                                                                                                                                                                                                                                        |
|-----------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Recombinant Cell Lines      | HEK293-hDAT, CHO-hDAT <a href="#">[17]</a>                                        | <p>Clean System:</p> <p>Expresses only the transporter of interest, isolating the on-target effect.<a href="#">[12]</a></p> <p>High Expression: Provides a robust signal window for binding and uptake assays.</p> <p>Reproducible: Genetically defined and stable.</p> | <p>Lacks Biological Context: Non-neuronal background; missing relevant downstream signaling pathways and other transporters.</p>                                                                                                                                                                            |
| Immortalized Neuronal Lines | SH-SY5Y, N27, MN9D <a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a> | <p>More Relevant Context:</p> <p>Endogenously express neuronal proteins, vesicles (VMAT2), and some signaling machinery.<a href="#">[18]</a></p>                                                                                                                        | <p>Complex System: May endogenously express multiple transporters (e.g., SH-SY5Y expresses both DAT and NET), complicating data interpretation.<a href="#">[18]</a></p> <p>Lower/Variable Expression: Target expression can be lower and less consistent than in recombinant lines.<a href="#">[12]</a></p> |
| Primary Neurons             | Midbrain dopaminergic cultures <a href="#">[18]</a>                               | <p>Highest Biological Relevance: Closest in vitro model to the in vivo situation.<a href="#">[18]</a></p>                                                                                                                                                               | <p>Difficult to Culture: Technically demanding, variable between preparations, and not suitable for high-throughput screening.</p>                                                                                                                                                                          |

Recommendation: For initial characterization of potency and selectivity (IC<sub>50</sub> determination at DAT, NET, SERT), recombinant cell lines are superior due to their clean genetic background. For studying downstream functional consequences and cellular phenotypes, immortalized neuronal lines like N27 cells stably expressing hDAT can provide more biologically relevant insights.[\[12\]](#)

## Section 3: Data Interpretation & Workflow Visualization

A systematic experimental workflow is key to generating reliable data. The following diagram outlines a logical progression for characterizing 2-DPMP and minimizing off-target effects.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing 2-DPMP in vitro.

## Section 4: Key Experimental Protocols

The following are condensed, essential protocols. Always optimize parameters for your specific laboratory conditions and cell lines.

### Protocol 1: [<sup>3</sup>H]Dopamine Uptake Inhibition Assay

This protocol determines the potency (IC<sub>50</sub>) of 2-DPMP at the human dopamine transporter (hDAT).

- Objective: To measure the concentration-dependent inhibition of radiolabeled dopamine uptake into cells stably expressing hDAT.
- Materials:
  - HEK293 cells stably expressing hDAT (e.g., Revvity RBHDATM-K).[17]
  - Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
  - [<sup>3</sup>H]Dopamine.
  - Non-selective inhibitor for defining non-specific uptake (e.g., GBR12909 or nomifensine).
  - 2-DPMP serial dilutions.
  - Scintillation fluid and microplates.
- Procedure (adapted from Aggarwal & Mortensen, 2017):[21][22]
  - Cell Plating: Plate hDAT-HEK293 cells in a 96-well plate and grow to ~90-95% confluency.
  - Preparation: Wash cells gently with pre-warmed KRH buffer.
  - Pre-incubation: Add 2-DPMP at various concentrations (typically 10-point curve, e.g., 1 pM to 10  $\mu$ M) to the wells. Include wells for "Total Uptake" (vehicle only) and "Non-specific Uptake" (saturating concentration of a known inhibitor like 10  $\mu$ M GBR12909). Incubate for 10-20 minutes at room temperature.
  - Initiate Uptake: Add a final concentration of ~10-20 nM [<sup>3</sup>H]Dopamine to all wells.

- Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. This time should be optimized to be within the linear range of uptake.
- Termination: Rapidly terminate the uptake by washing the wells 3-4 times with ice-cold KRH buffer.
- Lysis & Counting: Lyse the cells with a lysis buffer or 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific uptake: (Total Uptake cpm) - (Non-specific Uptake cpm).
  - Normalize the data: Express the uptake at each 2-DPMP concentration as a percentage of the specific uptake in the vehicle control wells.
  - Fit the data using a non-linear regression model (log[inhibitor] vs. response, variable slope) to determine the IC50 value.

## Protocol 2: Counterscreening - [<sup>3</sup>H]Norepinephrine Uptake Assay

This protocol is identical in principle to the DAT assay but is used to determine the IC50 at the norepinephrine transporter (NET).

- Objective: To measure the potency of 2-DPMP at hNET.
- Key Modifications:
  - Cell Line: Use a cell line stably expressing hNET (e.g., hNET-HEK293).
  - Radioligand: Use [<sup>3</sup>H]Norepinephrine.
  - Non-specific Control: Use a potent NET inhibitor like desipramine (e.g., 10  $\mu$ M) to define non-specific uptake.
- Procedure & Analysis: Follow the same steps as the DAT uptake assay. The resulting IC50 can be used to calculate the NET/DAT selectivity ratio.

## Protocol 3: Off-Target Assessment - NMDA Receptor Calcium Flux Assay

This functional assay screens for potential activity of 2-DPMP as a modulator of NMDA receptor channels.

- Objective: To detect any agonist or antagonist activity of 2-DPMP at NMDA receptors.
- Materials:
  - HEK293 cells expressing relevant NMDA receptor subunits (e.g., NR1/NR2B).[\[15\]](#)
  - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  - Assay Buffer (e.g., HBSS) with low/no Mg<sup>2+</sup> to relieve voltage-dependent block.
  - NMDA and Glycine (co-agonists).
  - MK-801 or AP5 (known antagonists).
  - A fluorescence plate reader (e.g., FLIPR).
- Procedure (adapted from Hansen & Yuan, 2018):[\[23\]](#)
  - Cell Plating: Plate NMDA-HEK293 cells in a 96- or 384-well black, clear-bottom plate.
  - Dye Loading: Load cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 30-60 min incubation).
  - Wash: Gently wash cells to remove extracellular dye.
  - Screening Modes:
    - Antagonist Mode: Pre-incubate cells with serial dilutions of 2-DPMP for 15-30 minutes. Place the plate in the reader. Add a sub-maximal (EC80) concentration of NMDA/Glycine and measure the resulting calcium flux. Inhibition of the signal indicates antagonist activity.

- Agonist Mode: Place the plate in the reader. Add serial dilutions of 2-DPMP directly to the cells and monitor for any increase in fluorescence. A signal indicates agonist activity.
- Data Analysis:
  - Antagonist Mode: Normalize the data to the response from the NMDA/Glycine control. Fit the dose-response curve to determine an IC50.
  - Agonist Mode: Normalize the data to the response from a saturating concentration of NMDA/Glycine. Fit the dose-response curve to determine an EC50.

## References

- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). *Current Protocols in Pharmacology*, 79, 12.17.1–12.17.21.
- Rothman, R. B., et al. (2003). In vitro characterization of novel monoamine transporter ligands. *Drug and Alcohol Dependence*, 70(3), 253-263.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). *Current protocols in pharmacology*, 79, 12.17.1–12.17.21.
- Kovalevich, J., & Miller, G. W. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. *Current protocols in pharmacology*, 82(1), e46.
- Segura-Aguilar, J. (2017). Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity. In *Dopamine* (pp. 131-143). Humana Press, New York, NY.
- Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. *Biochemical pharmacology*, 85(10), 1565-1573.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160506, **2-Diphenylmethylpiperidine**. PubChem.
- Wikipedia. (n.d.). Desoxypipradrol.
- Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). *Clinical toxicology (Philadelphia, Pa.)*, 50(8), 738–742.
- Kos-Victor, K. A., et al. (2020). Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism. *Scientific reports*, 10(1), 1-14.
- Charles River Laboratories. (n.d.). Human NMDA (NR1/NR2B) Receptor Cell Line. Charles River.
- BiolVT. (n.d.). DAT Transporter Assay. BiolVT.
- Aurelia Bioscience. (2023). How to Develop a Successful in vitro Screening Strategy.

- International Biopharmaceutical Industry. (2023). How to Develop a Successful in vitro Screening Strategy.
- Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.
- Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse.
- Cai, Y., et al. (2014). Immortalized Murine Striatal Neuronal Cell Lines Expressing Dopamine Receptors and Cholinergic Properties. *Journal of molecular neuroscience*, 54(3), 369-380.
- Niles, J., et al. (2013). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. *Current protocols in toxicology*, 57, 20.2.1-20.2.22.
- Creative Biolabs. (n.d.). Human NMDA (NR1/NR2D) Receptor Stable Cell Line.
- Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. In *The NMDA Receptor* (2nd ed., pp. 245-254). Oxford University Press.
- IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.
- Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. *Cells*, 9(7), 1668.
- Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing.
- Mittleman, G., et al. (2017). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. *Annals of clinical and translational neurology*, 4(10), 727-733.
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. *Drug testing and analysis*, 5(4), 253-261.
- Le Large, T. Y. S., et al. (2018). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. *Anticancer research*, 38(11), 6037-6042.
- Lynch, J. J. Jr, et al. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. *The Journal of pharmacology and experimental therapeutics*, 299(1), 183-192.
- National Research Council (US) Committee on the Framework for Evaluating the Safety of Dietary Supplements. (2005). Categories of Scientific Evidence—In Vitro Data. In *Dietary Supplements: A Framework for Evaluating Safety*. National Academies Press (US).
- Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases.
- Hansen, K. B., & Yuan, H. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. *PLoS one*, 12(9), e0184235.
- Hansen, K. B., & Yuan, H. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. *Journal of visualized experiments : JoVE*, (137), 57833.
- Yang, Y., et al. (2015). Cell type-specific pharmacology of NMDA receptors using masked MK801. *eLife*, 4, e10206.

- Porsolt. (n.d.). In Vitro Pharmacology Study Capabilities.
- Boster Biological Technology. (2023). What Is Compound Screening? Methods & Applications Guide.
- Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]
- Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. *Cells*, 9(7), 1668.
- Zhang, C., et al. (2022). Targeting NMDA receptors in neuropsychiatric disorders by drug screening on human neurons derived from pluripotent stem cells. *Acta pharmacologica Sinica*, 43(6), 1349-1362.
- PsychonautWiki. (2022). Desoxypipradrol.
- Creative Biolabs. (n.d.). In Vitro Organoid Model for Pharmacology & Pharmacodynamics Study.
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. *Drug testing and analysis*, 5(4), 253-261.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Desoxypipradrol - LKT Labs [lktlabs.com]
- 3. Buy 2-Diphenylmethylpiperidine (EVT-1206755) | 519-74-4 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Diphenylmethylpiperidine | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. international-biopharma.com [international-biopharma.com]
- 12. Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. international-biopharma.com [international-biopharma.com]
- 15. criver.com [criver.com]
- 16. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine Transporter (human) Cell Line | Revvity [revvity.com]
- 18. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [strategies to minimize off-target effects of 2-diphenylmethylpiperidine in vitro]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145523#strategies-to-minimize-off-target-effects-of-2-diphenylmethylpiperidine-in-vitro>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)